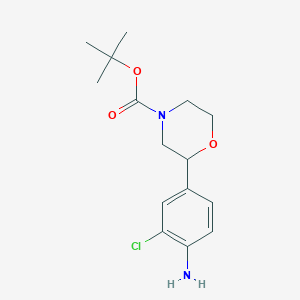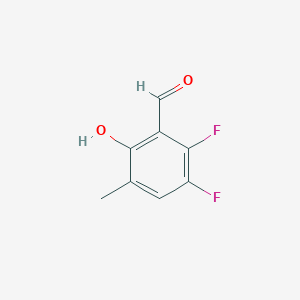
Pyridine,3-(trimethylstannyl)-
概要
説明
Pyridine,3-(trimethylstannyl)- is an organotin compound characterized by the presence of a trimethylstannyl group attached to the third position of a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Pyridine+Me3SnCl→Pyridine,3-(trimethylstannyl)-+HCl
Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Pyridine,3-(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) chloride (PdCl₂) or palladium(0) complexes are often used as catalysts in coupling reactions.
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the pyridine ring and facilitate the reaction.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Biaryl Compounds: In coupling reactions, biaryl compounds are commonly formed as major products.
科学的研究の応用
Pyridine,3-(trimethylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- 2-(Trimethylstannyl)pyridine
- 4-(Trimethylstannyl)pyridine
- 3-(Trimethylsilyl)pyridine
Comparison: Pyridine,3-(trimethylstannyl)- is unique due to its specific reactivity and the position of the trimethylstannyl group on the pyridine ring. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 4-substituted counterparts. Additionally, the presence of the tin atom in Pyridine,3-(trimethylstannyl)- imparts distinct properties compared to silicon-containing analogs like 3-(Trimethylsilyl)pyridine.
特性
CAS番号 |
59020-09-6 |
|---|---|
分子式 |
C8H13NSn |
分子量 |
241.91 g/mol |
IUPAC名 |
trimethyl(pyridin-3-yl)stannane |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |
InChIキー |
VDHNKGVVXBUCFR-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CN=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
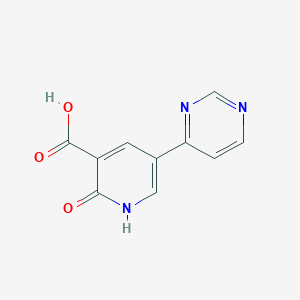
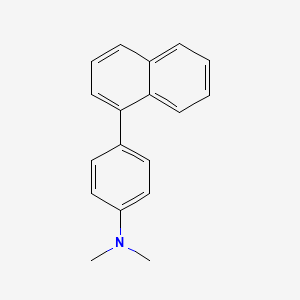
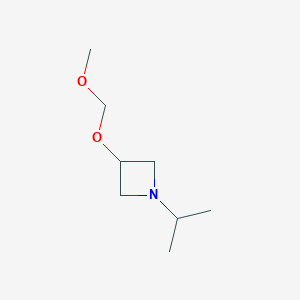
![Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B8769338.png)

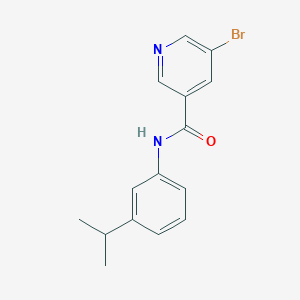
![Methyl 5-chloro-2-[(chloroacetyl)amino]benzoate](/img/structure/B8769370.png)

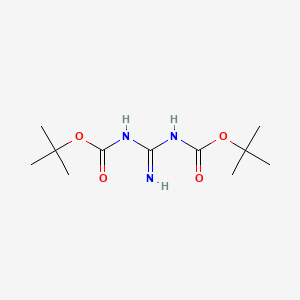
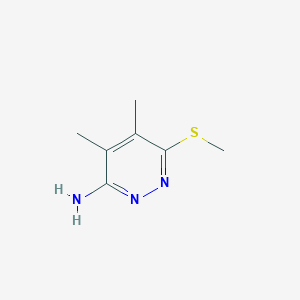
![2-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B8769394.png)
![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)
